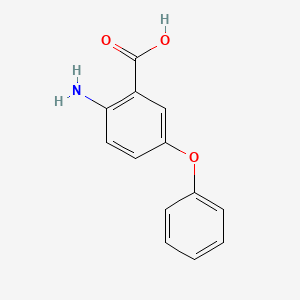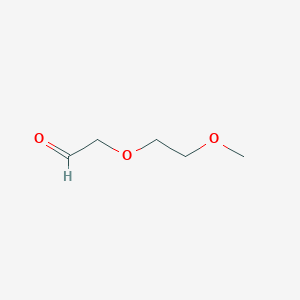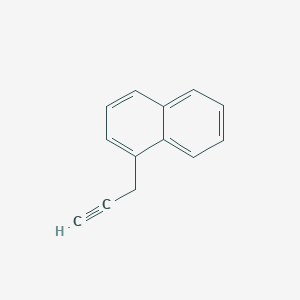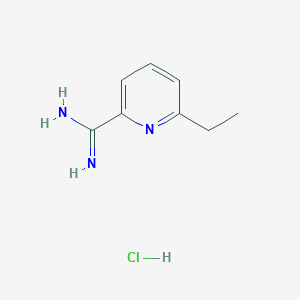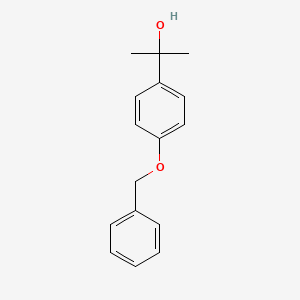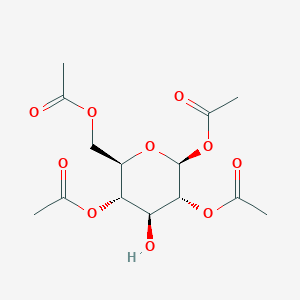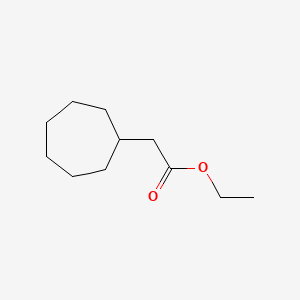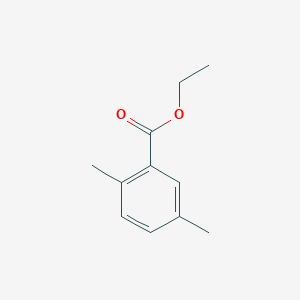
4-(Piperidin-4-yl)butanoic acid hydrochloride
Übersicht
Beschreibung
“4-(Piperidin-4-yl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C9H18ClNO2 . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
This compound has been used in the synthesis of FK866, an inhibitor of NAD biosynthesis . It has also been used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-4-yl)butanoic acid hydrochloride” is represented by the SMILES stringCl [H].OC (=O)CCCC1CCNCC1 . The molecular weight of this compound is 207.70 . Chemical Reactions Analysis
As a reactant, “4-(Piperidin-4-yl)butanoic acid hydrochloride” is used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a molecular weight of 207.70 and a density of 1.021g/cm3 . The boiling point is 312.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- The methods of application or experimental procedures vary widely depending on the specific therapeutic application. For example, in the case of anticancer agents, the compound might be administered intravenously or orally, and the dosage would depend on factors like the type and stage of cancer, the patient’s overall health, etc .
- The outcomes also vary widely. For instance, an anticancer agent might be evaluated based on its ability to shrink tumors or slow the progression of the disease .
- 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 [ ( E )- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .
- It serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis, such as reaction under controlled temperature and pressure conditions, purification of the product by distillation or chromatography, etc .
- .
Pharmaceutical Sciences
Organic Synthesis
- This compound can be used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- The outcomes would be evaluated based on the effectiveness of the modified inhibitors .
- This compound can be used as a reactant in reactions between Weinreb amides and 2-magnesiated oxazoles .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- .
- This compound can be used as a reactant for the synthesis of NAmPRTase inhibitors .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- The outcomes would be evaluated based on the effectiveness of the synthesized inhibitors .
- This compound can be used as a reactant for the synthesis of FK866 analogs for NAD salvage inhibition .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- The outcomes would be evaluated based on the effectiveness of the synthesized FK866 analogs .
Modification of 3-amidinophenylalanine-derived matriptase inhibitors
Reactions between Weinreb amides and 2-magnesiated oxazoles
Synthesis of NAmPRTase inhibitors
Synthesis of FK866 analogs for NAD salvage inhibition
- This compound can be used as a reactant for the synthesis of 1-Benzyl-4-piperidone .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- This compound can be used as a reactant for the synthesis of 1-(2-Hydroxyethyl)piperazine .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- This compound can be used as a reactant for the synthesis of 2,3,4,5,6-Pentafluorobenzaldehyde .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- This compound can be used as a reactant for the synthesis of 1-Boc-4-piperidone .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- This compound can be used as a reactant for the synthesis of 4-Piperidone monohydrate hydrochloride .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
Synthesis of 1-Benzyl-4-piperidone
Synthesis of 1-(2-Hydroxyethyl)piperazine
Synthesis of 2,3,4,5,6-Pentafluorobenzaldehyde
Synthesis of 1-Boc-4-piperidone
Synthesis of 4-Piperidone monohydrate hydrochloride
Synthesis of 1-(2-Hydroxyethyl)piperidine
Safety And Hazards
Eigenschaften
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)butanoic acid hydrochloride | |
CAS RN |
84512-08-3 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidine butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


